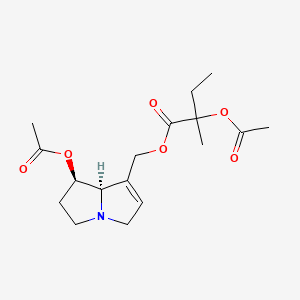
Callimorphine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Callimorphine acetate is a chemical compound with the molecular formula C15H23NO5 It is a derivative of callimorphine, which is an alkaloid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of callimorphine acetate typically involves the acetylation of callimorphine. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under mild conditions to ensure the selective acetylation of the hydroxyl groups present in callimorphine.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Callimorphine acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Callimorphine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of callimorphine acetate involves its interaction with specific molecular targets. It is known to bind to opioid receptors, which are involved in pain modulation and other physiological processes. The binding of this compound to these receptors can lead to the activation or inhibition of various signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
- Morphine
- Codeine
- Thebaine
- Oxycodone
- Hydrocodone
Biological Activity
Callimorphine acetate is a compound belonging to the class of pyrrolizidine alkaloids (PAs), which are known for their diverse biological activities, including potential therapeutic effects and toxicity. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound (CAS: 74991-73-4) is derived from the plant genus Creatonotos, which contains various alkaloids. The compound features a complex molecular structure that contributes to its biological activity. Its structural identification involves techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Insecticidal | Toxicity to herbivorous insects | |
| Neurotoxic | Potential impact on neurotransmitter systems |
Case Study: Antitumor Activity
A study conducted by researchers at the University of Copenhagen investigated the cytotoxic effects of various PAs, including this compound, on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against KB cells (human epidermoid carcinoma), with an IC50 value indicating effective concentration levels required for 50% growth inhibition .
Case Study: Insecticidal Properties
In another study focusing on plant-insect interactions, this compound was identified as a key component in the chemical defense strategy of Creatonotos transiens. The alkaloid demonstrated significant deterrent effects against specific herbivores, suggesting its role in enhancing plant resistance to insect herbivory .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxic Mechanism : The cytotoxicity observed in cancer cells may be attributed to the disruption of cellular processes, leading to apoptosis or cell cycle arrest.
- Insect Deterrence : The insecticidal properties may involve interference with the nervous system of target insects, causing paralysis or death.
- Neurotoxicity : The neurotoxic effects could result from the compound's ability to mimic or block neurotransmitters, affecting normal neural function.
Properties
CAS No. |
74991-74-5 |
|---|---|
Molecular Formula |
C17H25NO6 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-acetyloxy-2-methylbutanoate |
InChI |
InChI=1S/C17H25NO6/c1-5-17(4,24-12(3)20)16(21)22-10-13-6-8-18-9-7-14(15(13)18)23-11(2)19/h6,14-15H,5,7-10H2,1-4H3/t14-,15-,17?/m1/s1 |
InChI Key |
AWAOCQDSVMJVHN-BLBXNVQISA-N |
Isomeric SMILES |
CCC(C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCC(C)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















